Bienvenue dans la boutique en ligne BenchChem!

Sonlicromanol

Blood-Brain Barrier CNS Bioavailability MELAS

Sonlicromanol (KH176) is a clinical-stage redox modulator that crosses the blood-brain barrier and selectively inhibits mPGES-1, differentiating it from generic antioxidants like CoQ10. Validated in Phase 2b trials for m.3243A>G mitochondrial diseases. Ideal for MELAS/CNS models and mPGES-1 pathway studies.

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
CAS No. 1541170-75-5
Cat. No. B608333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSonlicromanol
CAS1541170-75-5
SynonymsKH-176;  KH 176;  KH176
Molecular FormulaC19H28N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C
InChIInChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1
InChIKeyLZYWLEPSQNXESC-KUHUBIRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sonlicromanol (CAS 1541170-75-5): A Clinical-Stage, Orally Active Redox Modulator with Defined Triple Mechanism of Action for m.3243A>G Mitochondrial Disease


Sonlicromanol (also designated KH176, CAS 1541170-75-5) is a small-molecule, orally active, clinical-stage drug candidate developed by Khondrion [1]. It is specifically positioned for the treatment of primary mitochondrial diseases, with a primary focus on those arising from the m.3243A>G mutation in the MT-TL1 gene [2]. Its structure is a chemical derivative of Trolox, and it is characterized as a redox modulator that also demonstrates a well-defined anti-inflammatory effect via selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) [3].

Why General-Purpose Mitochondrial Antioxidants (e.g., Idebenone, CoQ10) Cannot Substitute for Sonlicromanol in Targeted m.3243A>G Research


Generic antioxidant or quinone-based mitochondrial therapies like Idebenone and Coenzyme Q10 (CoQ10) cannot be assumed to be interchangeable with Sonlicromanol due to fundamental differences in their mechanistic and clinical profiles [1]. Sonlicromanol's core differentiation lies in its multi-modal action: it acts as both a redox modulator and a selective anti-inflammatory agent via its active metabolite KH176m's inhibition of mPGES-1, a pathway independent of COX-1/COX-2 inhibition [2]. This specific mPGES-1 targeting is not a feature of Idebenone or CoQ10, which primarily function as electron carriers or redox cyclers. Furthermore, Sonlicromanol's demonstrated ability to cross the blood-brain barrier (BBB) is a critical and verifiable property essential for addressing the CNS manifestations of mitochondrial diseases like MELAS, a characteristic not uniformly established for all comparators . These divergent mechanisms and biopharmaceutical properties necessitate rigorous selection based on specific evidence rather than class-level assumptions.

Quantitative Evidence Guide: Verifiable Differentiation of Sonlicromanol from its Closest Analogs and Alternative Mitochondrial Therapies


Blood-Brain Barrier (BBB) Permeability: A Differentiating Biopharmaceutical Property vs. CoQ10

Sonlicromanol (KH176) and its hydrochloride salt are explicitly characterized as blood-brain barrier (BBB) permeable, a critical property for addressing the neurological symptoms of mitochondrial diseases . This contrasts with long-chain coenzyme Q10 (CoQ10), whose large molecular size and high lipophilicity severely limit its ability to cross the BBB, resulting in minimal CNS distribution [1]. While the short-chain quinone Idebenone can enter the CNS, its primary mechanism differs [2].

Blood-Brain Barrier CNS Bioavailability MELAS

Selective mPGES-1 Inhibition: A Unique Anti-inflammatory Mechanism Not Shared by Idebenone or CoQ10

The active metabolite of Sonlicromanol, KH176m, selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the PGE2 biosynthesis pathway [1]. This mechanism directly reduces the pro-inflammatory mediator PGE2. Importantly, this inhibition is selective; KH176m does not act via inhibition of cyclooxygenase-1 or -2 (COX-1/COX-2) [2]. This is a fundamental mechanistic differentiator from standard anti-inflammatory approaches and is not a reported activity for comparators like Idebenone or CoQ10, which primarily act on the electron transport chain or as redox cyclers [3].

mPGES-1 PGE2 Inflammation Selectivity

Clinical Efficacy Signal in Genetically Defined m.3243A>G Patient Population: Phase 2b Results vs. Placebo

In a Phase 2b clinical trial (RCT followed by a 52-week open-label extension) involving adult patients with primary mitochondrial disease due to the m.3243A>G mutation, Sonlicromanol demonstrated specific improvements over placebo [1]. While the primary cognitive endpoint was not met in the overall population, a treatment effect was observed in a subgroup of patients with more affected baselines (P = 0.0338) [1]. Furthermore, statistically significant improvements were observed over the 52-week extension period in patient- and clinician-reported outcomes, including SF12 physical component score (P = 0.0008), Neuro-QoL Fatigue Scale (P = 0.0036), and mini-BESTest for balance (P = 0.0009) [1].

m.3243A>G Phase 2b Clinical Trial MELAS

Favorable Tolerability and Safety Profile Demonstrated in Long-Term Clinical Studies

Sonlicromanol has demonstrated a favorable safety and tolerability profile across multiple clinical studies [1]. In the 52-week open-label extension of the Phase 2b study, all patients reported good tolerability, with no significant safety concerns [1]. This is consistent with earlier Phase 1 and 2a findings. The most commonly reported adverse events in clinical studies have been abnormalities in heart rate, primarily at very high doses resulting in plasma concentrations 10-20 times higher than the intended therapeutic range [2]. This favorable long-term safety profile, particularly at the intended therapeutic dose, is a critical differentiator in the risk-benefit assessment for chronic use.

Safety Tolerability Phase 2 Clinical Trial

Triple Mode of Action: Integration of Redox Modulation, Anti-inflammatory, and Anti-ferroptotic Activities

Sonlicromanol is characterized by a 'triple mode of action' that distinguishes it from single-mechanism alternatives [1]. It acts by: 1) Modulating reductive distress to help restore cellular metabolism; 2) Modulating oxidative distress and preventing ferroptotic cell death; and 3) Providing anti-inflammatory effects via selective mPGES-1 inhibition [1]. In contrast, comparators like Idebenone are primarily described as antioxidants/redox cyclers that interact with the mitochondrial electron transport chain, and CoQ10 is a vital component of the ETC and an antioxidant, but neither has the same integrated, multi-pronged mechanism [2].

Mechanism of Action Redox Modulation Ferroptosis Inflammation

Rescue of Neuronal Network Dysfunction in a Patient-Derived iPSC Model of m.3243A>G MELAS

In a disease-relevant human induced pluripotent stem cell (iPSC)-derived neuronal model of MELAS (m.3243A>G mutation), Sonlicromanol treatment partially rescued impaired neuronal network activity and reversed associated transcriptome changes [1]. Specifically, high heteroplasmy neurons exhibited lower network activity and synchronicity, which were improved by Sonlicromanol in a patient-specific manner [1]. This provides a direct functional rescue in a human cellular model of the target disease, a level of evidence not commonly reported for other mitochondrial drug candidates in this specific context.

iPSC Neuronal Network MELAS Disease Modeling

Optimal Scientific and Procurement Scenarios for Sonlicromanol Based on Quantitative Differentiation


Translational Research Targeting CNS Manifestations of m.3243A>G-Associated Mitochondrial Disease (e.g., MELAS)

Researchers developing cellular or animal models of MELAS, Leigh syndrome, or other mitochondrial diseases with CNS involvement should prioritize Sonlicromanol. Its demonstrated ability to cross the blood-brain barrier (BBB) and to rescue neuronal network dysfunction in an iPSC-derived human neuronal model of MELAS provides a strong, verifiable scientific foundation for its selection over non-BBB permeable alternatives like CoQ10 [1]. This is particularly critical for studies aiming to evaluate effects on cognitive function, seizure activity, or stroke-like episodes.

Investigations of PGE2-Driven Inflammation in Mitochondrial Pathology or Specific Cancers (e.g., Prostate Cancer)

Scientific studies focused on the role of mPGES-1 and its product PGE2 in disease pathogenesis should utilize Sonlicromanol as a selective chemical probe. Its active metabolite KH176m provides a well-characterized, selective inhibition of mPGES-1 without affecting COX-1/COX-2, a key advantage over traditional NSAIDs or less specific anti-inflammatory compounds [2] [3]. This makes it a valuable tool for dissecting mPGES-1-dependent inflammatory pathways in mitochondrial disease patient cells or in cancer models, such as prostate cancer stem cells where mPGES-1 is overexpressed.

Clinical Trial Design and Patient Stratification for Genetically Confirmed m.3243A>G Mutations

Procurement and study design for clinical trials in primary mitochondrial disease should be guided by the existing clinical evidence base, which is strongest for Sonlicromanol in the m.3243A>G mutation carrier population [4]. The Phase 2b data provide specific effect sizes on relevant outcomes like fatigue and balance, which can inform power calculations for future studies [4]. Furthermore, the pre-specified subgroup analysis identifying a potential treatment effect in patients with more affected cognitive baselines can be used to refine patient inclusion criteria for subsequent Phase 3 trials, optimizing the chance of detecting a statistically significant and clinically meaningful benefit.

Long-Term In Vivo Efficacy Studies Requiring a Favorable Safety Profile for Chronic Dosing

Investigators planning long-term efficacy studies (e.g., 6-12 months) in animal models of mitochondrial disease should consider Sonlicromanol's established tolerability profile from its clinical development program [4]. The favorable safety and tolerability data from a 52-week human study reduces the risk of compound-related toxicity confounding long-term efficacy readouts, making it a reliable tool for chronic dosing experiments where other experimental compounds may have unknown or less favorable safety margins [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sonlicromanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.